Cas no 745802-71-5 (N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamide)

N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamide structure
745802-71-5 structure
商品名:N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamide
CAS番号:745802-71-5
MF:C21H13Cl2N3OS
メガワット:426.318421125412
CID:5680646
PubChem ID:2109542

N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • AKOS034030013
    • Z27857082
    • 745802-71-5
    • N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamide
    • EN300-26613126
    • インチ: 1S/C21H13Cl2N3OS/c22-16-10-11-18(23)25-19(16)20(27)26-21-24-17(12-28-21)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,24,26,27)
    • InChIKey: LYEKRJJKRCVJLA-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(N=C1C(NC1=NC(=CS1)C1C=CC(=CC=1)C1C=CC=CC=1)=O)Cl

計算された属性

  • せいみつぶんしりょう: 425.0156386g/mol
  • どういたいしつりょう: 425.0156386g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 526
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 6.3

N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26613126-1.0g
745802-71-5
1g
$0.0 2023-05-30
Enamine
EN300-26613126-0.05g
N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamide
745802-71-5 95.0%
0.05g
$212.0 2025-03-20

N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamide 関連文献

N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamideに関する追加情報

N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamide: A Comprehensive Overview

The compound N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamide, identified by the CAS number 745802-71-5, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a thiazole ring system substituted with a biphenyl group and a pyridine ring bearing dichloro substituents. The combination of these structural elements contributes to its unique chemical properties and functional versatility.

Recent studies have highlighted the importance of thiazole derivatives in drug discovery and development. The thiazole moiety in this compound is known to exhibit significant biological activity, particularly in anti-inflammatory and antitumor applications. The biphenyl group further enhances the molecule's stability and bioavailability, making it a promising candidate for therapeutic interventions. Additionally, the presence of dichloro substituents on the pyridine ring introduces electronic effects that can modulate the compound's reactivity and selectivity in various chemical reactions.

One of the most notable advancements in the synthesis of this compound involves the use of microwave-assisted synthesis techniques. These methods have been shown to significantly reduce reaction times while maintaining high yields and purity levels. For instance, researchers have successfully employed microwave irradiation to facilitate the coupling reaction between the thiazole intermediate and the pyridine derivative, resulting in a more efficient production process.

The application of this compound extends beyond pharmaceuticals. Its unique electronic properties make it an ideal candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Recent research has demonstrated that this compound can act as an efficient electron transport material due to its ability to facilitate charge separation and recombination processes at interfaces.

In terms of environmental impact, this compound has been subjected to rigorous toxicity testing under various regulatory frameworks. Initial findings suggest that it exhibits low acute toxicity and minimal bioaccumulation potential, making it suitable for applications where environmental safety is a critical concern.

Furthermore, computational chemistry techniques have played a pivotal role in understanding the molecular interactions of this compound. Density functional theory (DFT) calculations have provided insights into its electronic structure and reactivity patterns, enabling researchers to predict its behavior in different chemical environments with high accuracy.

Looking ahead, ongoing research is focused on optimizing the synthesis pathway for large-scale production while maintaining the compound's purity and stability. Collaborative efforts between academic institutions and industrial partners are expected to yield breakthroughs in both synthetic methodologies and application development.

In conclusion, N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamide represents a cutting-edge advancement in organic chemistry with diverse applications across multiple industries. Its unique structural features and favorable chemical properties position it as a key player in future innovations within drug discovery, materials science, and sustainable chemistry practices.

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